Boc-Dap-OtBu hydrochloride
Description
Boc-Dap-OtBu hydrochloride (CAS: 77215-54-4) is a tert-butoxycarbonyl (Boc)-protected derivative of 2,3-diaminopropionic acid (Dap). This compound serves as a critical intermediate in organic synthesis, particularly for constructing peptidomimetics, fluorescent amino acids, and sulfonamide derivatives . Its dual Boc and tert-butyl ester protecting groups enhance stability during reactions while enabling selective deprotection for downstream functionalization. This compound is commercially available in varying quantities (100 mg to 1 g) and is widely utilized in academic and industrial research due to its versatility in modifying amino acid side chains .
Properties
IUPAC Name |
tert-butyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6;/h8H,7,13H2,1-6H3,(H,14,16);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVLQCWVLLOZNV-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333246-31-3 | |
| Record name | 3-Amino-N-(tert-butoxycarbonyl)-L-alanine tert-butyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333246313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-AMINO-N-(TERT-BUTOXYCARBONYL)-L-ALANINE TERT-BUTYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6DQZ7F2WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dap-OtBu hydrochloride typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of tert-butyl carbamate with an amino acid derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using advanced techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Sulfonamide Formation
Boc-Dap-OtBu hydrochloride reacts with sulfonyl chlorides to form sulfonamides. This reaction occurs under mild conditions:
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Reagents : Triethylamine (TEA), sulfonyl chloride, dichloromethane (DCM).
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Conditions : 0°C → room temperature, inert (N₂) atmosphere.
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Mechanism : The free β-amino group undergoes nucleophilic substitution with sulfonyl chloride, yielding sulfonamides.
| Reaction Example | Conditions | Yield | Source |
|---|---|---|---|
| Benzene sulfonyl chloride | 0°C → RT, DCM, TEA | >90% |
Procedure :
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Dissolve this compound in DCM, cool to 0°C.
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Add TEA (2 eq) and sulfonyl chloride (1 eq).
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Warm to RT, monitor via TLC.
Peptide Coupling Reactions
The compound serves as a building block in peptide synthesis. The Boc-protected α-amino group allows selective deprotection for sequential elongation:
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Deprotection : Trifluoroacetic acid (TFA) or HCl/dioxane removes the Boc group.
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Coupling Agents : Diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Key Steps :
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Deprotect α-amino group with TFA.
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Activate carboxylic acid (OtBu ester) for coupling.
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Form peptide bonds with incoming amino acids.
Example :
Acylation Reactions
The free β-amino group undergoes acylation with:
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Reagents : Acyl chlorides, anhydrides.
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Conditions : DCM, catalytic DMAP, TEA.
| Acylating Agent | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride | N-acetyl derivative | 85–95% |
Mechanism : Nucleophilic attack by the β-amino group on the acylating agent.
Deprotection Reactions
Selective removal of protecting groups enables further functionalization:
Boc Group Removal
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Reagents : TFA (neat or in DCM), HCl/dioxane.
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Conditions : RT, 1–2 hours.
OtBu Ester Hydrolysis
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Reagents : HCl (4M in dioxane), TFA/water.
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Conditions : RT, 4–6 hours.
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Outcome : Generates free carboxylic acid for further reactions .
Stability and Reactivity
Scientific Research Applications
Applications in Peptide Synthesis
Peptide Synthesis : Boc-Dap-OtBu hydrochloride is primarily used in solid-phase peptide synthesis (SPPS). The Boc group can be easily removed under mild acidic conditions, facilitating the sequential addition of amino acids to form peptides. This method is particularly advantageous for synthesizing peptides with complex structures or those that require multiple modifications.
| Application | Description |
|---|---|
| Solid-Phase Peptide Synthesis | Used as a building block for creating peptides with specific sequences. |
| Modification of Peptides | Allows for the introduction of Dap into peptide chains, enhancing biological activity. |
Role in Medicinal Chemistry
This compound has been explored for its potential therapeutic applications:
- Neuroprotective Agents : Research indicates that derivatives of Dap can be used to create prodrugs aimed at treating neurodegenerative diseases such as Alzheimer’s disease by enhancing the delivery of active compounds across the blood-brain barrier (BBB) .
- Drug Delivery Systems : The compound's ability to form stable conjugates can be leveraged in drug delivery systems, improving the pharmacokinetics of therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various research contexts:
- Study on Neuroinflammation : A study demonstrated that prodrugs derived from this compound could restore glyoxalase activity in mouse models with Alzheimer's disease, showcasing its potential as a neuroprotective agent .
- Peptide Modifications : In another investigation, researchers modified the structure of tumor-targeting peptides using this compound to enhance their selectivity and half-life in plasma .
Mechanism of Action
The mechanism of action of Boc-Dap-OtBu hydrochloride involves the protection and deprotection of amino groups. The Boc group protects the amino group by forming a stable carbamate, which prevents unwanted reactions. The deprotection process involves the use of acids to remove the Boc group, resulting in the formation of the free amine. This process is essential for the synthesis of peptides and proteins, as it allows for selective reactions and the formation of complex molecules .
Comparison with Similar Compounds
Boc-Dap-OtBu Hydrochloride vs. Sulfonamide Derivatives
Ndaru et al. (2018) synthesized multiple sulfonamide derivatives using this compound as the starting material. Key comparisons include:
Key Observations :
- Reactivity : this compound reacts efficiently with diverse sulfonyl chlorides, yielding 74.8–100% products. Aromatic sulfonyl groups (e.g., 4a, 12a) generally exhibit higher yields (>95%) compared to aliphatic derivatives (e.g., 2a) due to enhanced electrophilicity .
- Structural Impact : Aromatic sulfonamides show distinct NMR signals for protons near electron-withdrawing groups (e.g., fluorine in 9a, trifluoromethyl in 12a), which influence their electronic properties and binding affinities .
This compound vs. Other Boc-Protected Amino Acids
Key Observations :
- Functional Groups: this compound’s diamino structure enables dual functionalization, unlike lysine or thiocitrulline derivatives, which have single reactive side chains .
- Stability : N-Boc-Lys-OtBu HCl requires -20°C storage due to its hygroscopic nature, whereas Boc-Dap-OtBu HCl remains stable at room temperature, simplifying handling .
Biological Activity
Boc-Dap-OtBu hydrochloride (Boc-Dap-OtBu·HCl) is a derivative of the amino acid diaminopropionic acid (Dap) that is commonly used in peptide synthesis and has garnered interest for its biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts.
Chemical Structure and Synthesis
This compound has the molecular formula and is characterized by the presence of a tert-butyl (OtBu) protective group and a Boc (tert-butyloxycarbonyl) protecting group on the amino group of Dap. The synthesis typically involves the protection of Dap followed by the formation of the hydrochloride salt. The protective groups are essential for stabilizing the amino acid during peptide synthesis, allowing for selective reactions without unwanted side reactions.
1. Pharmacological Properties
This compound has been studied for its role in synthesizing bioactive peptides, particularly those that interact with various receptors. Its derivatives have shown promise in modulating opioid receptors, specifically as selective antagonists for kappa-opioid receptors (KOR). Research indicates that peptides containing Boc-Dap exhibit prolonged antagonist activity, which could be beneficial in treating conditions such as addiction or pain management .
2. Inhibition Studies
Inhibition studies involving Boc-Dap derivatives have demonstrated their potential as inhibitors of specific transporters and enzymes. For instance, compounds derived from Boc-Dap have been evaluated for their ability to inhibit the alanine-serine-cysteine transporter 2 (ASCT2), which plays a critical role in amino acid transport across cell membranes . This inhibition could lead to therapeutic strategies targeting metabolic pathways in cancer cells.
Case Studies
Table 1: Summary of Biological Activities of Boc-Dap Derivatives
| Study | Compound | Biological Target | Activity | Reference |
|---|---|---|---|---|
| 1 | Boc-Dap-OtBu | Kappa-Opioid Receptor | Antagonist | |
| 2 | Boc-Dap-derivative | ASCT2 | Inhibitor | |
| 3 | Boc-Dap-based peptide | TNFα Inhibition | Cytoprotective |
Case Study: Kappa-Opioid Receptor Antagonism
A study evaluated various Boc-Dap-derived peptides for their affinity and selectivity towards KOR. The results indicated that certain analogs displayed high binding affinity with prolonged action, suggesting potential applications in managing pain and addiction-related disorders .
Case Study: ASCT2 Inhibition
In another investigation, Boc-Dap derivatives were synthesized and tested for their ability to inhibit ASCT2. These compounds showed significant inhibition of amino acid transport, indicating their potential use in cancer therapy by disrupting nutrient uptake in tumor cells .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
